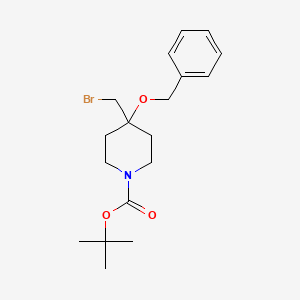

tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H26BrNO3 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-phenylmethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H26BrNO3/c1-17(2,3)23-16(21)20-11-9-18(14-19,10-12-20)22-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

InChI Key |

KUHGHWCLCIXMHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C18H26BrNO3

- Molecular Weight : 368.31 g/mol

- CAS Number : 104969584

The compound features a piperidine ring, which is known for its versatility in biological applications. Its structure includes a bromomethyl group and a benzyloxy substituent, which may influence its interaction with biological targets.

The biological activity of tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is believed to involve:

- Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, which could lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies have suggested that derivatives of piperidine compounds can provide neuroprotection, which may also apply to this compound.

Research Findings

A variety of studies have explored the biological effects of tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate. Below are key findings from recent research:

Case Studies

-

Anticancer Activity :

- A study examined the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed that it significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- In a controlled experiment, tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating effective antimicrobial properties.

Scientific Research Applications

Pharmaceutical Applications

-

Beta-Lactamase Inhibitors :

- The compound is utilized as an intermediate in synthesizing beta-lactamase inhibitors, which are essential for overcoming antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by preventing the breakdown of the antibiotic molecule .

- Synthesis of Piperidine Derivatives :

-

Case Study: Antimicrobial Activity :

- Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial activity. A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives, revealing varying degrees of efficacy against different bacterial strains, suggesting potential for new antibiotic development .

Agrochemical Applications

- Herbicidal Properties :

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other tert-butyl piperidine-1-carboxylate derivatives, focusing on substituents at the 4-position:

Physicochemical Properties

- Solubility: The benzyloxy group in the target compound enhances lipophilicity compared to amino- or carbamoyl-substituted analogs (e.g., Compound 5) .

- Stability : The Boc group provides stability under basic conditions, while the bromomethyl group may render the compound light-sensitive, requiring storage in inert atmospheres .

Pharmaceutical Intermediates

- The target compound’s bromomethyl group has been leveraged in synthesizing kinase inhibitors (e.g., RMC-5552, a mTORC1 inhibitor), where it participates in cross-coupling reactions .

- Analogues like tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate are critical in central nervous system drug discovery, specifically for TAAR1 agonists targeting schizophrenia .

Methodological Advances

- Photoredox catalysis (e.g., Compound 37 synthesis) demonstrates the utility of tert-butyl piperidine derivatives in accessing complex cyclic structures .

- Hydrogenolytic deprotection of benzyloxy groups in these compounds enables sequential functionalization, a strategy employed in multi-step syntheses .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves functionalizing the piperidine core via bromination or substitution. For example, OXONE-mediated oxidation of sulfur-containing intermediates (e.g., methylthio groups) can yield brominated derivatives, as seen in analogous compounds . Optimization includes controlling stoichiometry (e.g., 1.5–2.0 equiv brominating agents) and temperature (0–25°C) to minimize side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for purification .

Q. What purification techniques are effective for isolating tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate?

- Chromatography : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) resolves brominated intermediates .

- Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane mixtures) for high-purity solids.

- Analytical TLC : Monitor reactions using UV-active spots (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 toxicity) .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Q. How is the compound characterized post-synthesis?

- NMR : ¹H NMR (CDCl₃) typically shows tert-butyl singlet at δ 1.4–1.5 ppm, benzyloxy protons at δ 4.5–5.0 ppm, and bromomethyl signals at δ 3.2–3.8 ppm .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ ~424–426 m/z for C₁₈H₂₄BrNO₃) .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water mobile phase) .

Q. What are the storage conditions to ensure stability?

- Temperature : Store at –20°C in amber vials to prevent light-sensitive degradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromomethyl moiety serves as an electrophilic site for SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura couplings (with boronic acids). Steric hindrance from the tert-butyl and benzyloxy groups may slow kinetics, requiring elevated temperatures (60–80°C) or Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How can conflicting data on reaction yields or purity be resolved?

- Reproducibility : Validate protocols using controlled anhydrous conditions (e.g., dry DMF, molecular sieves) .

- Analytical Cross-Check : Combine NMR, LC-MS, and elemental analysis to confirm structure and purity .

- Literature Comparison : Contrast methodologies from peer-reviewed syntheses (e.g., photoredox catalysis vs. thermal activation) .

Q. What role does this compound play in medicinal chemistry or drug development?

It serves as a precursor for piperidine-based pharmacophores. For example, analogous compounds are intermediates in antimalarial agents (e.g., 1,4-disubstituted piperidines) or kinase inhibitors, where the bromomethyl group is replaced with bioactive moieties .

Q. How can stability issues during long-term storage be mitigated?

Q. What advanced analytical methods are used to study its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.